molecular formula C10H8BrNOS B12970047 2-Bromo-5-(4-(methylthio)phenyl)oxazole

2-Bromo-5-(4-(methylthio)phenyl)oxazole

Cat. No.: B12970047
M. Wt: 270.15 g/mol
InChI Key: SYBDESZEAFLTPP-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-(methylthio)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a bromine atom at the 2-position and a 4-(methylthio)phenyl group at the 5-position Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-(methylthio)phenyl)oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(4-(methylthio)phenyl)ethanone with an appropriate amine can lead to the formation of the oxazole ring . The reaction typically requires a base such as sodium acetate and an acidic medium like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-(methylthio)phenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts, ligands like triphenylphosphine (PPh3), and solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of new oxazole derivatives with different substituents at the 2-position.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxazole derivatives.

    Cross-Coupling: Formation of biaryl or heteroaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-(methylthio)phenyl)oxazole is unique due to the presence of both a bromine atom and a 4-(methylthio)phenyl group, which can impart distinct chemical reactivity and biological activity compared to other oxazole derivatives. The combination of these substituents can enhance the compound’s potential as a versatile building block for the synthesis of complex molecules with diverse applications.

Properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

2-bromo-5-(4-methylsulfanylphenyl)-1,3-oxazole

InChI

InChI=1S/C10H8BrNOS/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3

InChI Key

SYBDESZEAFLTPP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=C(O2)Br

Origin of Product

United States

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